(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-25-9-11-26(12-10-25)14-17-18(27)7-6-16-21(28)20(32-23(16)17)13-15-5-8-19(29-2)24(31-4)22(15)30-3/h5-8,13,27H,9-12,14H2,1-4H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUWKHZMKHXHJW-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C(=C(C=C4)OC)OC)OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=C(C=C4)OC)OC)OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. Key steps may include:
Formation of the Benzofuran Core: : This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Methylpiperazin-1-yl Group: : This step often involves nucleophilic substitution reactions.
Attachment of the Trimethoxybenzylidene Group: : This is usually done through a condensation reaction with a trimethoxybenzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for efficiency and yield, and ensuring purity through rigorous purification processes.
Chemical Reactions Analysis
Oxidation Reactions
The benzofuran core and benzylidene double bond are susceptible to oxidation under specific conditions:
-
The trimethoxybenzene group is generally resistant to oxidation but may undergo demethylation under strong acidic or basic conditions.
Reduction Reactions
The compound’s unsaturated bonds and aromatic systems can be selectively reduced:
-
The methylpiperazine group typically remains inert under mild reduction conditions but may participate in reductive alkylation under high-pressure hydrogenation.
Nucleophilic Substitution
The methylpiperazinylmethyl group and hydroxy site are reactive toward electrophiles:
-
The trimethoxybenzylidene group may undergo electrophilic substitution (e.g., nitration) at the para position relative to methoxy groups.
Hydrolysis and Solvolysis
The lactone ring (benzofuran-3(2H)-one) is prone to hydrolysis:
| Conditions | Reagents | Product Formed | Source |
|---|---|---|---|
| Acidic (HCl/H₂O) | Prolonged heating | Ring-opened carboxylic acid | |
| Basic (NaOH/EtOH) | Reflux | Sodium salt of the acid derivative |
-
Hydrolysis of the methylpiperazine group is unlikely under standard conditions but may occur under extreme pH.
Cycloaddition and Ring-Opening
The benzylidene double bond participates in cycloaddition reactions:
| Reaction Type | Reagents/Conditions | Product Formed | Source |
|---|---|---|---|
| Diels-Alder | Dienes (e.g., 1,3-butadiene) | Six-membered cycloadducts | |
| Photochemical [2+2] | UV light | Cyclobutane derivatives |
Functional Group Interconversion
Key transformations include:
| Starting Group | Reaction | Product Group | Source |
|---|---|---|---|
| Hydroxy (-OH) | Mitsunobu reaction | Ethers or esters | |
| Benzylidene double bond | Epoxidation (mCPBA) | Epoxide | |
| Piperazine nitrogen | Acylation (Ac₂O) | Acetamide derivatives |
Stability and Degradation
The compound degrades under specific conditions:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one exhibit significant anticancer properties. Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives have demonstrated potent activity against multiple cancer cell lines with IC50 values in the micromolar range .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence that this compound may exhibit anti-inflammatory effects. By modulating inflammatory pathways, it has the potential to be developed into therapeutic agents for inflammatory diseases .
Synthesis and Derivatives
The synthesis of (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multi-step reactions starting from simpler benzofuran derivatives. The process may include:
- Condensation Reactions : Utilizing aldehydes and amines in controlled conditions to form the desired benzofuran structure.
- Functionalization : Introduction of hydroxy and methoxy groups through selective reactions to enhance biological activity.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds for testing.
Case Study 1: Anticancer Activity
A study conducted on a series of benzofuran derivatives demonstrated that compounds with similar structures to (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one exhibited significant cytotoxicity against various cancer cell lines including MGC 80-3 and HCT-116. The study highlighted the importance of substituents on the benzofuran ring in enhancing anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the benzofuran structure improved efficacy against resistant strains, suggesting a pathway for developing new antibiotics .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to benzofuran-3(2H)-one derivatives with variations in substituents at positions 2 and 7. Below is a detailed comparison:
Structural Modifications and Implications
Benzylidene Substituent at Position 2
- Target Compound : 2,3,4-Trimethoxybenzylidene
- Compound A (): Thiophen-2-ylmethylene
- Replacing the benzene ring with a thiophene introduces sulfur, which may participate in hydrogen bonding or coordinate with metal ions. The smaller size reduces steric hindrance .
Substituent at Position 7
- Target Compound : 4-Methylpiperazinylmethyl
- The tertiary amine in the piperazine ring can protonate at physiological pH, improving solubility and enabling ionic interactions with biological targets (e.g., enzymes or receptors) .
- Compound A : 4-Methylpiperidinylmethyl
- Replacing piperazine with piperidine removes one nitrogen, reducing basicity and hydrogen-bonding capacity. This may lower solubility and alter pharmacokinetics .
- Compound B : Methyl
Physicochemical and Pharmacological Properties
*Estimated based on structural differences; exact data unavailable in evidence.
Biological Activity
(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide an authoritative overview.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran core with multiple substituents that enhance its biological activity. The presence of the hydroxyl group at the 6-position and the piperazine moiety are particularly significant for its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | Inhibition Rate (%) |
|---|---|
| K562 (Leukemia) | 56.84 |
| NCI-H460 (Lung Cancer) | 80.92 |
| HCT-116 (Colon Cancer) | 72.14 |
| U251 (CNS Cancer) | 73.94 |
These results suggest that structural modifications in benzofuran derivatives can lead to enhanced anticancer activity through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation .
Anti-inflammatory Effects
Benzofuran derivatives are also noted for their anti-inflammatory properties . The compound has been reported to significantly reduce pro-inflammatory cytokines like TNF and IL-1 in vitro, indicating a potential role in managing chronic inflammatory disorders. For example, one study demonstrated a reduction in TNF levels by 93.8% when treated with a related benzofuran derivative .
Antimicrobial Activity
The antimicrobial properties of benzofuran compounds have been extensively studied. The compound shows promise against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.78 mg/mL |
| Escherichia coli | 0.39 mg/mL |
| Candida albicans | MIC values range from 12.5 µg/mL |
These findings indicate that the presence of specific functional groups on the benzofuran scaffold significantly influences antimicrobial efficacy .
Mechanistic Insights
The biological activities of (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one can be attributed to several mechanisms:
- Apoptosis Induction : Studies show that this compound can induce apoptosis in cancer cells via mitochondrial pathways, which is supported by increased caspase activity following treatment .
- ROS Generation : The generation of ROS is a critical factor in mediating cytotoxic effects against cancer cells. Increased levels of ROS lead to oxidative stress and subsequent cell death .
- Cytokine Modulation : The compound's ability to modulate cytokine levels plays a crucial role in its anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Case Studies
- Cytotoxicity Assay on K562 Cells : In a study assessing the cytotoxic effects of benzofuran derivatives on K562 leukemia cells, it was found that certain derivatives significantly reduced cell viability and induced apoptosis through ROS generation .
- Antimicrobial Efficacy Against MRSA : A series of experiments demonstrated that related compounds exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating strong efficacy compared to conventional antibiotics .
Q & A
Q. What are the standard synthetic routes for preparing (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one?
The synthesis typically involves a multi-step approach:
Core formation : Condensation of a benzofuran-3-one precursor (e.g., 6-hydroxybenzofuran-3-one) with 2,3,4-trimethoxybenzaldehyde under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol) to form the benzylidene intermediate .
Functionalization : Introduction of the 4-methylpiperazinylmethyl group via nucleophilic substitution or Mannich reaction, using reagents like 4-methylpiperazine and formaldehyde .
Stereochemical control : The (Z)-isomer is stabilized by intramolecular hydrogen bonding, confirmed by NMR and X-ray crystallography .
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 6-hydroxybenzofuran-3-one, 2,3,4-trimethoxybenzaldehyde, K₂CO₃/EtOH, reflux | 65–75 | ≥95% |
| 2 | 4-methylpiperazine, paraformaldehyde, DMF, 80°C | 50–60 | ≥90% |
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include the benzylidene proton (δ 7.8–8.2 ppm, singlet) and piperazine methyl protons (δ 2.3–2.5 ppm) .
- X-ray Crystallography : Resolves the (Z)-configuration via dihedral angles between benzofuran and benzylidene moieties .
- HPLC-MS : Quantifies purity (>98%) and detects degradation products using C18 columns with acetonitrile/water gradients .
Q. How is initial biological activity screening conducted for this compound?
- In vitro assays :
- Mechanistic studies : Flow cytometry for apoptosis induction (Annexin V/PI staining) and ROS generation assays .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scaled-up production?
- Solvent optimization : Replacing ethanol with DMF improves solubility of intermediates, increasing yield by 15% .
- Catalysis : Palladium-catalyzed Suzuki coupling enhances regioselectivity in benzofuran functionalization .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) reduces impurities to <1% .
Q. Comparative Reaction Optimization Table
| Parameter | Standard Method | Optimized Method |
|---|---|---|
| Solvent | Ethanol | DMF |
| Catalyst | None | Pd(PPh₃)₄ |
| Yield Improvement | 65% | 80% |
Q. What structure-activity relationship (SAR) insights guide derivative design?
- Benzylidene substituents : Electron-donating groups (e.g., methoxy) enhance anticancer activity by stabilizing the planar conformation .
- Piperazine moiety : Methylation at the piperazine N-atom improves blood-brain barrier penetration .
- Benzofuran core : Hydroxy groups at C6 increase solubility but reduce metabolic stability .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Use identical cell lines (e.g., ATCC-certified K562) and culture conditions .
- Metabolic stability testing : Liver microsome assays identify rapid degradation in certain derivatives, explaining variable in vivo results .
- Computational modeling : Molecular docking (e.g., with PARP-1 or topoisomerase II) predicts binding affinities to rationalize discrepancies .
Q. What advanced analytical methods assess stability and degradation pathways?
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Monitor via LC-MS for:
- Kinetic modeling : Arrhenius plots predict shelf-life under accelerated conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
